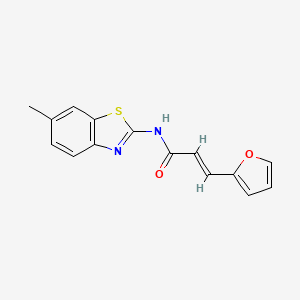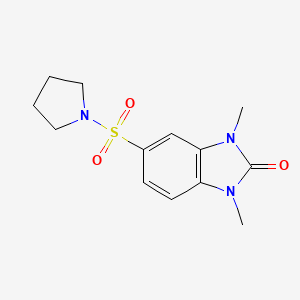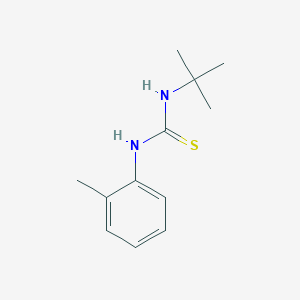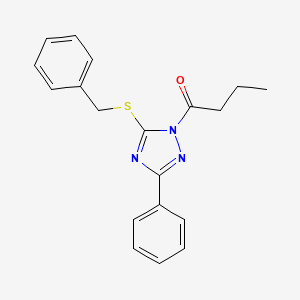![molecular formula C18H23OP B5759791 isobutyl[bis(2-methylphenyl)]phosphine oxide](/img/structure/B5759791.png)
isobutyl[bis(2-methylphenyl)]phosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl[bis(2-methylphenyl)]phosphine oxide, commonly known as Cyphenothrin, is a synthetic insecticide that belongs to the pyrethroid family. It is widely used in agriculture and household pest control due to its effectiveness against a broad range of insects. The purpose of
Mecanismo De Acción
Cyphenothrin acts as a neurotoxin by binding to the sodium channels in the nervous system of insects, leading to hyperexcitation and paralysis. It disrupts the normal functioning of the nervous system, leading to death of the insect.
Biochemical and Physiological Effects:
Cyphenothrin has been found to have a low toxicity to mammals and birds. However, it can cause skin irritation and respiratory problems in humans if exposed to high concentrations. It has also been found to have a toxic effect on aquatic organisms, including fish and invertebrates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyphenothrin has several advantages for use in lab experiments. It is easy to synthesize and has a high purity level, making it a reliable and consistent insecticide. It is also highly effective against a broad range of insects, making it a versatile tool for insect research. However, Cyphenothrin has some limitations for lab experiments. It has a short residual effect, meaning that it loses its effectiveness quickly after application. It also has a low solubility in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for research on Cyphenothrin. One area of research is the development of new formulations that increase its residual effect and solubility in water. Another area of research is the investigation of its potential for use in integrated pest management strategies, which aim to reduce the use of pesticides in agriculture. Additionally, there is a need for further research on the potential environmental impacts of Cyphenothrin, particularly on aquatic organisms. Finally, there is a need for research on the potential health effects of long-term exposure to Cyphenothrin in humans.
Conclusion:
In conclusion, Cyphenothrin is a synthetic insecticide that is widely used in agriculture and household pest control. It is highly effective against a broad range of insects and has been extensively studied for its insecticidal properties. Cyphenothrin acts as a neurotoxin by binding to the sodium channels in the nervous system of insects, leading to hyperexcitation and paralysis. While it has several advantages for use in lab experiments, it also has some limitations. There are several future directions for research on Cyphenothrin, including the development of new formulations, investigation of its potential for use in integrated pest management, and further research on its potential environmental and health impacts.
Métodos De Síntesis
Cyphenothrin is synthesized by reacting 2-methylphenylacetonitrile with isobutyl bromide in the presence of sodium hydride, followed by reacting the resulting product with chloroform and phosphorus trichloride. This reaction produces Cyphenothrin as a white crystalline solid with a melting point of 45-47°C.
Aplicaciones Científicas De Investigación
Cyphenothrin has been extensively studied for its insecticidal properties in various scientific research studies. It has been found to be highly effective against a broad range of insects, including mosquitoes, cockroaches, and flies. Cyphenothrin has been used in the development of insecticide formulations for agricultural and household pest control. It has also been used in the development of insecticide-treated bed nets for malaria prevention.
Propiedades
IUPAC Name |
1-methyl-2-[(2-methylphenyl)-(2-methylpropyl)phosphoryl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23OP/c1-14(2)13-20(19,17-11-7-5-9-15(17)3)18-12-8-6-10-16(18)4/h5-12,14H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOLSJSSQVZFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(=O)(CC(C)C)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-[(2-methylphenyl)-(2-methylpropyl)phosphoryl]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759742.png)


![2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5759770.png)

![N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5759776.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5759793.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B5759806.png)
![[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5759807.png)